(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1049387-64-5
VCID: VC6089761
InChI: InChI=1S/C18H20ClN7O2/c1-12-17(13(2)28-21-12)18(27)25-9-7-24(8-10-25)11-16-20-22-23-26(16)15-5-3-14(19)4-6-15/h3-6H,7-11H2,1-2H3
SMILES: CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl
Molecular Formula: C18H20ClN7O2
Molecular Weight: 401.86

(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

CAS No.: 1049387-64-5

Cat. No.: VC6089761

Molecular Formula: C18H20ClN7O2

Molecular Weight: 401.86

* For research use only. Not for human or veterinary use.

(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone - 1049387-64-5

Specification

CAS No. 1049387-64-5
Molecular Formula C18H20ClN7O2
Molecular Weight 401.86
IUPAC Name [4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Standard InChI InChI=1S/C18H20ClN7O2/c1-12-17(13(2)28-21-12)18(27)25-9-7-24(8-10-25)11-16-20-22-23-26(16)15-5-3-14(19)4-6-15/h3-6H,7-11H2,1-2H3
Standard InChI Key KLXYNUYMTVCIBT-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecule consists of three primary components:

  • Piperazine ring: A six-membered diamine ring serving as the central scaffold.

  • Tetrazole moiety: A five-membered aromatic ring containing four nitrogen atoms, substituted with a 4-chlorophenyl group.

  • Isoxazole derivative: A 3,5-dimethyl-substituted isoxazole linked via a methanone bridge.

This arrangement creates a planar isoxazole system connected to a flexible piperazine-tetrazole structure, enabling potential interactions with biological targets.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₀ClN₇O₂
Molecular Weight401.86 g/mol
IUPAC Name[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
SMILESCC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl
InChI KeyKLXYNUYMTVCIBT-UHFFFAOYSA-N

The presence of multiple nitrogen atoms (7 in total) and the chlorophenyl group contributes to both hydrophilicity and lipophilicity, as evidenced by its calculated logP values.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence under rigorously controlled conditions:

  • Tetrazole Formation: Cyclization of nitriles with sodium azide in the presence of ammonium chloride yields the 1-(4-chlorophenyl)-1H-tetrazole-5-ylmethyl intermediate.

  • Piperazine Functionalization: The tetrazole intermediate undergoes alkylation with piperazine using a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Isoxazole Coupling: A Friedel-Crafts acylation links the 3,5-dimethylisoxazole-4-carbonyl chloride to the piperazine nitrogen.

Table 2: Critical Reaction Parameters

StepTemperatureCatalystYield (%)
Tetrazole formation80–100°CNH₄Cl78
Piperazine alkylationRTHATU85
Isoxazole acylation0–5°CAlCl₃91

Reaction yields exceed 75% at each stage, with purity confirmed via HPLC (>98%).

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.45 (d, 2H, Ar-H), 4.35 (s, 2H, CH₂), 3.82 (m, 8H, piperazine), 2.45 (s, 6H, isoxazole-CH₃).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 401.86 [M+H]⁺, consistent with the molecular formula.

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ confirms the carbonyl group, while 1550 cm⁻¹ indicates tetrazole ring vibrations.

Comparative Structural Analysis

When contrasted with analogs like 1-allyl-4-{(2-methoxyphenyl)[1-(2-methyl-2-propanyl)-1H-tetrazol-5-yl]methyl}piperazine (ChemSpider ID: 2460066) , this compound exhibits:

  • Higher polarity due to the isoxazole carbonyl group.

  • Enhanced steric hindrance from the 3,5-dimethyl substitution.

Comparison with Structural Analogs

Table 3: Bioactivity Comparison of Selected Analogs

CompoundMolecular WeightKey ActivitySource
Target compound401.86Hypothetical DPP-4 inhibition
Y043-2790 (ChemDiv)395.89Tubulin inhibition
1-Allyl-4-{(2-methoxyphenyl)...370.50Unreported

The target compound’s higher molecular weight and chlorine substitution may enhance target affinity compared to Y043-2790 .

Future Research Directions

  • In Vitro Profiling: Validate DPP-4 inhibition kinetics and selectivity over DPP-8/9.

  • Solubility Enhancement: Address the current lack of solubility data through prodrug strategies or salt formation.

  • Crystallographic Studies: Resolve the crystal structure to optimize binding interactions, following methodologies applied to related heterocycles .

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